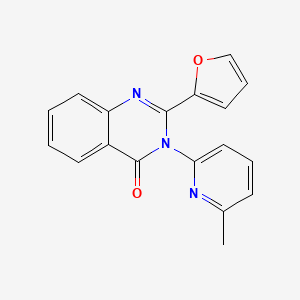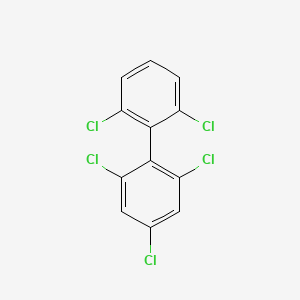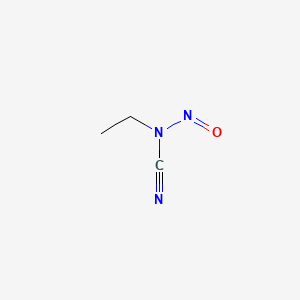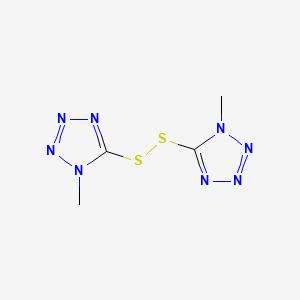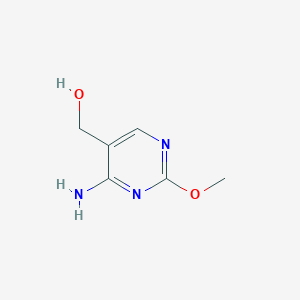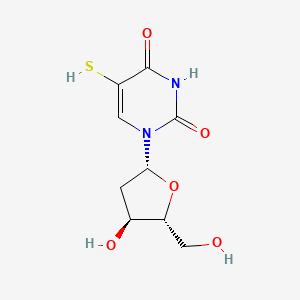![molecular formula C18H24N4O7S B1211773 N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide CAS No. 55101-26-3](/img/structure/B1211773.png)
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a glucopyranosyl group attached to the nitrogen atom of sulfamethazine, a well-known sulfonamide antibiotic. The incorporation of the glucopyranosyl moiety is intended to enhance the solubility and bioavailability of the parent compound, thereby improving its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide typically involves the glycosylation of sulfamethazine with a suitable glucopyranosyl donor. One common method is the use of glucopyranosyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of protective groups to prevent side reactions and the employment of high-performance liquid chromatography (HPLC) for purification are common practices in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the effects of glucopyranosyl substitution on the chemical properties of sulfonamides.
Biology: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Medicine: Research is ongoing to explore its use as a prodrug for sulfamethazine, aiming to improve its pharmacokinetic profile and reduce side effects.
Industry: It is utilized in the development of new formulations and drug delivery systems to enhance the solubility and bioavailability of sulfonamide antibiotics.
作用机制
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. The glucopyranosyl moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body, thereby increasing its efficacy.
相似化合物的比较
Similar Compounds
Sulfamethazine: The parent compound, known for its antibacterial properties.
Sulfadiazine: Another sulfonamide antibiotic with similar applications.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide stands out due to the presence of the glucopyranosyl group, which significantly enhances its solubility and bioavailability compared to its parent compound, sulfamethazine. This modification potentially reduces the dosage required and minimizes side effects, making it a promising candidate for further development in antimicrobial therapy.
属性
CAS 编号 |
55101-26-3 |
|---|---|
分子式 |
C18H24N4O7S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H24N4O7S/c1-9-7-10(2)20-18(19-9)22-30(27,28)12-5-3-11(4-6-12)21-17-16(26)15(25)14(24)13(8-23)29-17/h3-7,13-17,21,23-26H,8H2,1-2H3,(H,19,20,22)/t13-,14-,15+,16-,17-/m1/s1 |
InChI 键 |
UZUWIBWKPPMOMV-NQNKBUKLSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O)C |
手性 SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
规范 SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O)C |
同义词 |
N(4)-glucopyranosylsulfamethazine N(4)-glucopyranosylsulfamethazine, (alpha-D)-isomer N(4)-GPSM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide](/img/structure/B1211690.png)
![2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1211693.png)
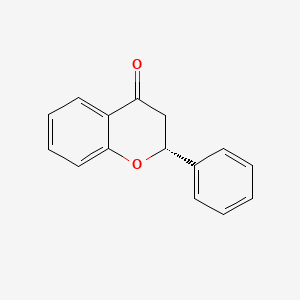
![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B1211700.png)
![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)
